molecular formula C19H12N4O3S B2582201 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391862-50-3

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

Cat. No. B2582201
CAS RN: 391862-50-3
M. Wt: 376.39
InChI Key: GAPBPCKBGMBNSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide” is unique and contributes to its diverse applications in scientific research.


Chemical Reactions Analysis

The reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .

Scientific Research Applications

Anticancer Properties

  • Antiproliferative and Pro-Apoptotic Effects : Naphthanilides, including nitro-substituted hydroxynaphthanilides, have shown promising anticancer properties. Specifically, compounds like 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide have demonstrated antiproliferative activity against various cancer cell lines without affecting non-tumor cells. These compounds can induce cell cycle arrest and pro-apoptotic effects in cancer cells, suggesting their potential as novel anticancer agents (Kauerová et al., 2016).

Antimicrobial and Antibacterial Activity

  • Herbicidal and Antibacterial Properties : Ring-substituted naphthalene carboxamides, including those with nitro groups, have been found to inhibit photosynthetic electron transport in plants and demonstrate antibacterial activity against various bacterial strains. Compounds with 3-nitrophenyl groups have shown high biological activity, pointing to their use in antimicrobial applications (Kos et al., 2013).

Carbonic Anhydrase Inhibition

  • Inhibition of Carbonic Anhydrase Enzymes : Novel metal complexes of thiadiazole derivatives, including N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, have been synthesized and found to be potent inhibitors of carbonic anhydrase enzymes. This suggests potential applications in medical research, particularly in areas where carbonic anhydrase activity is a factor (Büyükkıdan et al., 2013).

Antitubercular Activity

  • Activity Against Mycobacterium Tuberculosis : Certain thiadiazole derivatives, including those linked to nitrophenyl groups, have been evaluated for their antitubercular activity. Some of these compounds have demonstrated significant inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains, which highlights their potential use in treating tuberculosis (Patel et al., 2019).

properties

IUPAC Name

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O3S/c24-17(14-9-8-12-4-1-2-5-13(12)10-14)20-19-22-21-18(27-19)15-6-3-7-16(11-15)23(25)26/h1-11H,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPBPCKBGMBNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

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